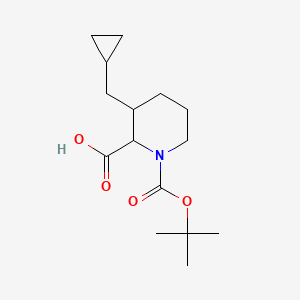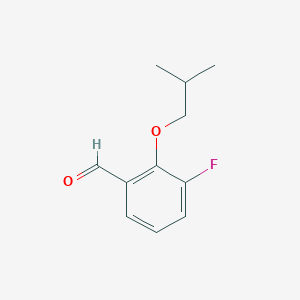![molecular formula C6H4Cl2N2O2S B1475256 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione CAS No. 1698853-34-7](/img/structure/B1475256.png)
2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione
Übersicht
Beschreibung
2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione is a chemical compound with the molecular formula C6H4Cl2N2O2S . It has a molecular weight of 239.08 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=S1(C2=C(Cl)N=C(Cl)N=C2CC1)=O .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- A study by Abdel-fattah et al. (1998) describes a facile synthesis approach involving the use of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione derivatives to create new ring systems like isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno[2,3-d]pyrimidines, which have potential biological activities (Abdel-fattah et al., 1998).
Biological Applications
- El-Gazzar et al. (2006) synthesized thieno[2,3-d]pyrimidine compounds with a fused thiazolo ring, suggesting their potential use in creating biologically active compounds with applications in treating diseases like cancer (El-Gazzar et al., 2006).
- Research by Guo et al. (2003) on thieno[2,3-d]pyrimidine-2,4-dione derivatives highlights their role as potent GnRH receptor antagonists, potentially useful in treating reproductive diseases (Guo et al., 2003).
Chemical Synthesis and Modifications
- Hirota et al. (1990) explored the synthesis of various 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which could be valuable in chemical research for developing new compounds (Hirota et al., 1990).
Anticancer and Antimicrobial Potential
- Santagati et al. (1995) synthesized novel derivatives based on the thienopyrimidine ring system, which exhibited notable analgesic, antiinflammatory, and low acute toxicity, suggesting potential pharmaceutical applications (Santagati et al., 1995).
- Aly et al. (2018) conducted a study on pyrimidinone derivatives, including thieno[3,2-d]pyrimidine-7-carbohydrazide derivatives, for their anticancer activity in vitro, indicating the compound's potential in cancer research (Aly et al., 2018).
- Tolba et al. (2018) synthesized new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents, demonstrating the compound's relevance in developing new bioactive compounds (Tolba et al., 2018).
Novel Synthesis Approaches and Chemical Studies
- Vasilin et al. (2015) explored the chemical reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides, which could offer insights into new synthetic pathways involving thieno[3,2-d]pyrimidine derivatives (Vasilin et al., 2015).
- Yin et al. (2022) reported on the synthesis of a thieno[2,3-d]pyrimidine derivative with an imidazolidine moiety, contributing to the diversity of synthetic strategies involving these compounds (Yin et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
Eigenschaften
IUPAC Name |
2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2S/c7-5-4-3(9-6(8)10-5)1-2-13(4,11)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERZAHSJDWNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)





![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)



![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)
![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)

